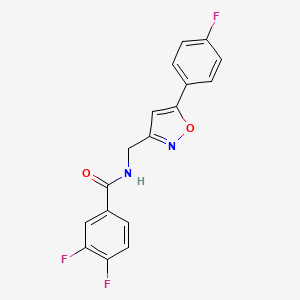

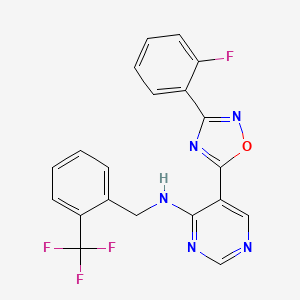

![molecular formula C15H9FN4 B2635235 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 339025-73-9](/img/structure/B2635235.png)

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazoloquinazoline family, known for its diverse biological activities, including anticancer properties .

Mecanismo De Acción

Target of Action

The primary target of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is the P300/CBP-associated factor (PCAF), a histone acetyltransferase . PCAF plays a crucial role in gene expression and regulation, and its inhibition has emerged as a potential therapeutic strategy for the treatment of cancer .

Mode of Action

This compound interacts with its target, PCAF, by binding to its active site . This binding inhibits the enzymatic activity of PCAF, thereby affecting the acetylation of histones and other proteins, which in turn can lead to changes in gene expression .

Biochemical Pathways

The inhibition of PCAF by this compound affects various biochemical pathways. PCAF is involved in the regulation of transcription through its histone acetyltransferase activity. By inhibiting PCAF, this compound can affect the expression of genes regulated by this enzyme, potentially leading to downstream effects such as the suppression of cell proliferation and induction of apoptosis .

Pharmacokinetics

These studies are crucial for evaluating the druggability of new compounds .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on PCAF. This inhibition can lead to changes in gene expression, potentially resulting in anticancer effects such as the suppression of cell proliferation and induction of apoptosis .

Análisis Bioquímico

Biochemical Properties

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline and its derivatives have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities . It is readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Cellular Effects

The cytotoxic effect of this compound was assessed against various cancer cell lines . It was found that this compound can induce apoptosis and arrest the cell cycle at the G2–M phase . Furthermore, it showed a significant increase in the level of BAX and a marked decrease in the level of Bcl-2 compared to the control cells .

Molecular Mechanism

The results of molecular docking and pharmacokinetic studies suggested that PCAF binding could be the mechanism of action of these derivatives . It was hypothesized that the DNA binding and/or Topo II inhibition would participate in the noted cytotoxicity of the synthesized compounds .

Temporal Effects in Laboratory Settings

The trifluoromethyl group was reported to have a positive effect on the activity of bioactive molecules. It can enhance several pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .

Transport and Distribution

The trifluoromethyl group in this compound was reported to enhance membrane permeation , suggesting that it may be readily transported across cellular membranes. Specific transporters or binding proteins that it interacts with are not currently known.

Subcellular Localization

The subcellular localization of this compound is not currently available in the literature. Given its potential interactions with DNA and enzymes such as Topo II , it may be localized to the nucleus where these targets are found.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the condensation of 2-fluorobenzylamine with a suitable triazole precursor under reflux conditions. The reaction is often carried out in ethanol at elevated temperatures (around 85°C) to facilitate the formation of the triazoloquinazoline ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of partially hydrogenated triazoloquinazolines.

Aplicaciones Científicas De Investigación

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

Comparación Con Compuestos Similares

Similar Compounds

[1,2,4]Triazolo[4,3-a]pyrazine: Another triazole derivative with similar biological activities, particularly as kinase inhibitors.

[1,2,4]Triazolo[1,5-c]quinazoline: Structurally similar but with different annelation, leading to variations in biological activity.

Uniqueness

3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which enhances its binding affinity and selectivity towards certain biological targets. This makes it a promising candidate for further development in medicinal chemistry .

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN4/c16-12-7-3-1-5-10(12)14-18-19-15-11-6-2-4-8-13(11)17-9-20(14)15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTBDAKLJGRKLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2635153.png)

![2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2635154.png)

![4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2635155.png)

![N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide](/img/structure/B2635159.png)

![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2635161.png)

![N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2635162.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid](/img/structure/B2635169.png)